![molecular formula C17H15Cl2N3O3 B2645795 N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-96-9](/img/structure/B2645795.png)
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide” is an organic compound containing two 4-chlorophenyl groups and a methoxyimino group attached to a malonamide core. The presence of the methoxyimino group suggests that this compound could potentially exhibit interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of two phenyl rings substituted with chlorine atoms, a malonamide group, and a methoxyimino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For instance, the presence of the chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .Aplicaciones Científicas De Investigación
Chemoselectivity in Catalyzed Reactions
Research demonstrates the chemoselectivity of rhodium(II) carbenoids derived from certain esters, highlighting the impact of substituents on product distribution. This study underscores the potential of derivatives like N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide in facilitating specific chemical transformations, showcasing its utility in organic synthesis and catalysis (Zaragoza, 1995).
Corrosion Inhibition
Compounds with structural similarities to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide are investigated for their corrosion inhibition properties on mild steel in acidic mediums. Such studies indicate the potential of these compounds in protecting metallic surfaces from corrosion, thus extending their applicability in materials science and engineering (Elbelghiti et al., 2016).
Estrogenic and Proestrogenic Properties
Investigations into the estrogenic and proestrogenic properties of methoxychlor and its contaminants have provided insights into the biological activities of chlorinated compounds. Such research is crucial for understanding the environmental and health impacts of these chemicals, potentially guiding the development of safer alternatives (Bulger et al., 1985).
Detection of Aromatic Amines
The use of ionic liquids for the improvement of separation and quantization of aromatic amines, which are present as contaminants in consumer products, highlights the role of chemically related compounds in analytical chemistry. This application is particularly relevant for ensuring the safety and compliance of consumer goods (Lizier & Zanoni, 2012).
Anticholinesterase Reactivators
Research into bispyridinium-dioxime compounds, such as HLö 7 dimethanesulfonate, for reactivating acetylcholinesterase inhibited by organophosphates, underscores the pharmaceutical and toxicological significance of compounds related to N1,N3-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide. These findings are critical for developing antidotes to organophosphate poisoning (Eyer et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N,N'-bis(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-25-20-10-15(16(23)21-13-6-2-11(18)3-7-13)17(24)22-14-8-4-12(19)5-9-14/h2-10,15H,1H3,(H,21,23)(H,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXVTFRDSGADH-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(4-chlorophenyl)-2-[(methoxyimino)methyl]malonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

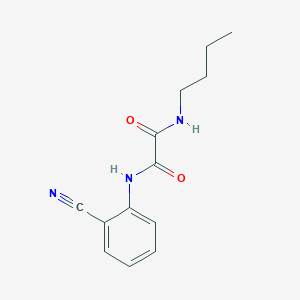
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)
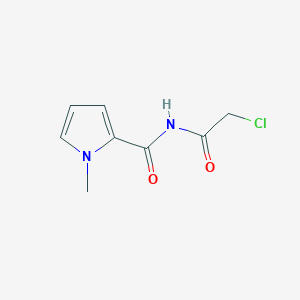
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)
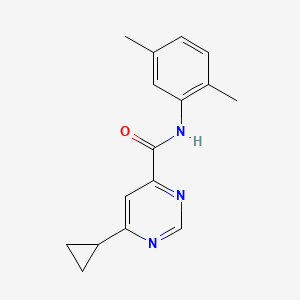

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)
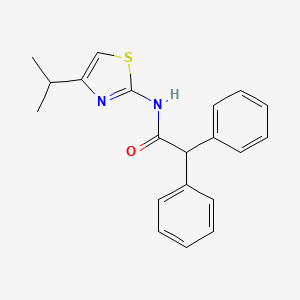
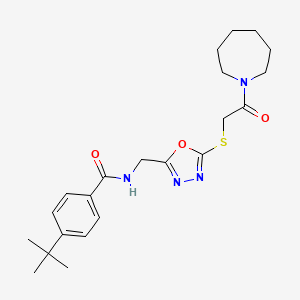
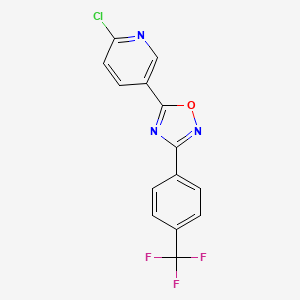
![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)